Nitro-Group Regiochemistry Drives a 27 °C Melting-Point Differential Relative to the 4-Nitro Isomer
The target compound (2-nitro regioisomer) exhibits an experimentally determined melting point of 170 °C [1]. This is 27 °C lower than the 197 °C melting point of its direct regioisomer, N-(4-methoxyphenyl)-4-nitrobenzamide (CAS 24730-11-8) . This substantial thermal difference reflects divergent intermolecular hydrogen-bonding networks and crystal packing forces arising exclusively from the ortho- versus para-nitro substitution pattern, given that both compounds share identical molecular formulae (C₁₄H₁₂N₂O₄) and molecular weights (272.26 g/mol).
| Evidence Dimension | Melting point (thermal behavior / solid-state stability) |
|---|---|
| Target Compound Data | 170 °C |
| Comparator Or Baseline | N-(4-Methoxyphenyl)-4-nitrobenzamide: 197 °C |
| Quantified Difference | ΔMP = –27 °C (target melts 27 °C lower) |
| Conditions | Experimentally determined melting point; both compounds ≥95% purity; vendor-reported values. |
Why This Matters
This melting-point differential directly impacts solid-form handling, storage recommendations (the 4-nitro isomer requires refrigeration at 0–8 °C , while the 2-nitro isomer is stable at ambient conditions), and differential scanning calorimetry (DSC)-based identity verification in QC workflows.
- [1] MolAid. N-(4-甲氧基苯基)-2-硝基苯甲酰胺 | 22979-83-5 – Melting point: 170 °C. View Source
